(4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid
Description
(4S)-2-Oxo-1,3-oxazolidine-4-carboxylic acid is a chiral heterocyclic compound featuring a five-membered oxazolidine ring with a ketone group at position 2 and a carboxylic acid substituent at position 2. Its stereochemistry at the 4th position (S-configuration) is critical for its biological activity and interactions. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for antibiotics and enzyme inhibitors, due to its rigid scaffold and functional groups .
Properties
IUPAC Name |
(4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO4/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFFFMBLTDERID-REOHCLBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516551 | |
| Record name | (4S)-2-Oxo-1,3-oxazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19525-95-2 | |
| Record name | (4S)-2-Oxo-1,3-oxazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid typically involves the reaction of amino alcohols with carboxylic acids or their derivatives. One common method includes the cyclization of 2-amino alcohols with carboxylic acids under acidic or basic conditions. Another approach involves the use of carbonyl compounds and alkenes as starting materials .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Magnetic nanocatalysts, for example, have been used to facilitate the synthesis of oxazolidine derivatives, offering advantages such as easy separation and reusability .
Chemical Reactions Analysis
Types of Reactions
(4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert it into different oxazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazolidine derivatives, oxazolidinones, and functionalized oxazolidines .
Scientific Research Applications
(4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of (4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Thiazolidine Derivatives
Compound : 2-Oxo-1,3-thiazolidine-4-carboxylic acid (CAS 19750-45-9)
- Structural Difference : Replaces the oxygen atom in the oxazolidine ring with sulfur, forming a thiazolidine ring.
- Molecular Formula: C₄H₅NO₃S (vs. C₄H₅NO₄ for the target compound).
- Key Properties :
- The sulfur atom increases electron density and alters hydrogen-bonding capacity.
- Lower solubility in polar solvents compared to oxazolidine derivatives.
- Applications : Used in cysteine protease inhibition and as a precursor in antiviral agents .
Stereoisomeric Variants
Compound : (4R)-2-Oxo-1,3-oxazolidine-4-carboxylic acid
- Structural Difference: Same molecular formula (C₄H₅NO₄) but R-configuration at the 4th position.
- Key Properties :
- Enantiomers exhibit distinct biological activities; the S-form is often more pharmacologically active.
- Differential binding to chiral receptors or enzymes.
- Synthesis : Requires enantioselective methods to avoid racemization .
Substituted Oxazolidine Derivatives
Compound : (4S,5R)-5-Ethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
- Structural Difference: Ethyl group at position 5 (C₆H₉NO₄).
- Key Properties :
Compound : (4R)-3-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
Benzyl-Substituted Derivatives
Compound : (4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}-2-oxo-1,3-oxazolidine-3-carboxamide
- Structural Difference : Benzyl groups and sulfonamide functionality.
- Key Properties :
- Enhanced π-π stacking interactions due to aromatic rings.
- Intramolecular hydrogen bonding stabilizes the envelope conformation of the oxazolidine ring.
- Applications: Potential use in designing protease inhibitors or kinase modulators .
Quantitative Structural Similarity Analysis
| Compound Type | Similarity Score* | Key Structural Variation | CAS Number |
|---|---|---|---|
| (S)-Thiazolidine-4-carboxylic acid | 0.82 | Thiazolidine ring (S vs. O) | 45521-09-3 |
| (R)-2-Oxothiazolidine-4-carboxylic acid | 0.77 | R-configuration, thiazolidine ring | 19771-63-2 |
| Imidazolidine derivatives | 0.60–0.66 | Six-membered ring with additional N | 935269-27-5 |
*Similarity scores based on structural overlap and functional group alignment .
Biological Activity
(4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid is a five-membered heterocyclic compound notable for its unique stereochemistry and biological properties. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the molecular formula CHNO and is characterized by a ring structure containing both nitrogen and oxygen atoms. The specific stereochemistry of this compound contributes to its distinct reactivity and biological activity.
Research indicates that this compound interacts with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds that lead to alterations in enzyme activity, potentially affecting numerous biochemical pathways. This interaction may result in:
- Inhibition or activation of enzyme activity : The compound's ability to bind to active sites or allosteric sites on enzymes can modulate their function.
- Influence on receptor interactions : By mimicking natural substrates or ligands, it may affect receptor-mediated signaling pathways.
Antimicrobial Properties
One of the most significant biological activities of this compound is its antimicrobial effect. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential use in treating infections.
Anticancer Activity
Recent investigations have highlighted the compound's potential in cancer therapy. It has shown promise in targeting specific cancer cell lines, particularly those characterized by mutations in metabolic pathways involving isocitrate dehydrogenase (IDH). This action may be attributed to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study conducted on several bacterial strains revealed that this compound exhibited significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus.
- The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.
-
Anticancer Research :
- In vitro studies demonstrated that the compound could significantly reduce the viability of IDH-mutant glioma cells.
- The mechanism was linked to the modulation of metabolic pathways that are crucial for tumor cell survival.
Comparative Analysis with Related Compounds
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Oxazolidinones | Similar ring structure | Different functional groups affecting reactivity |
| Isoxazolidines | Contains an additional nitrogen atom | Distinct reactivity due to additional nitrogen |
| Spirocyclic oxindoles | Spirocyclic structure | Includes an oxindole moiety which alters biological activity |
| (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid | Enantiomer of the target compound | Different stereochemistry leading to varied biological effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
